Cefalonium hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

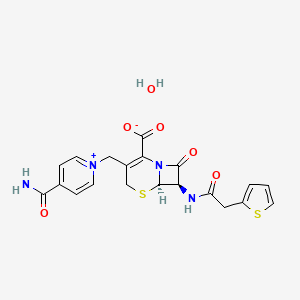

Cefalonium hydrate is a first-generation cephalosporin antibiotic belonging to the β-lactam class. It is widely used in both human and veterinary medicine. This compound is particularly effective against Gram-positive bacteria, including staphylococci, and is commonly used to treat bovine mastitis .

Preparation Methods

The synthesis of cefalonium hydrate involves several steps, starting with the preparation of the core β-lactam structure. The synthetic route typically includes the following steps:

Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.

Introduction of side chains: Various functional groups are added to the β-lactam ring to enhance its antibacterial properties.

Hydration: The final step involves the addition of water molecules to form the hydrate

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the β-lactam ring, which is crucial for the antibiotic activity of this compound .

Chemical Reactions Analysis

Cefalonium hydrate undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the β-lactam ring.

Reduction: Reduction reactions can alter the oxidation state of certain atoms within the molecule.

Substitution: Common reagents used in substitution reactions include halogens and other nucleophiles.

Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, leading to the formation of various degradation products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can lead to the formation of inactive metabolites .

Scientific Research Applications

Cefalonium hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cefalonium hydrate involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By inhibiting these proteins, this compound prevents the formation of a functional cell wall, leading to bacterial lysis and death .

Comparison with Similar Compounds

Cefalonium hydrate is similar to other first-generation cephalosporins, such as cefalotin and cefaclor. it has unique properties that make it particularly effective against certain types of bacteria. For example:

Cefalotin: Also a first-generation cephalosporin, but with a slightly different spectrum of activity.

Cefaclor: Another first-generation cephalosporin with a broader spectrum of activity compared to this compound.

These compounds share a common β-lactam structure but differ in their side chains and specific antibacterial properties .

Properties

Molecular Formula |

C20H20N4O6S2 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

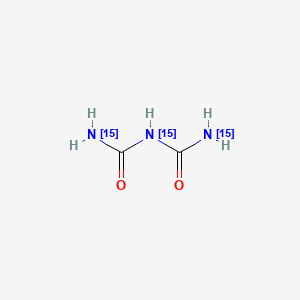

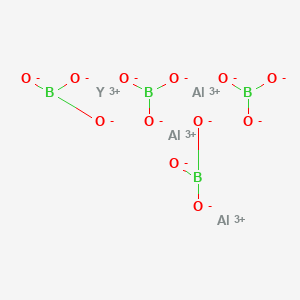

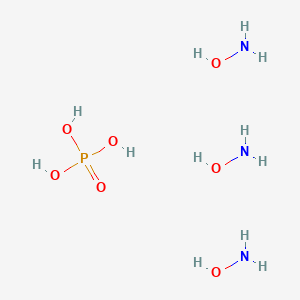

(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |

InChI |

InChI=1S/C20H18N4O5S2.H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);1H2/t15-,19-;/m1./s1 |

InChI Key |

GVIOXNHDFXYYMP-AEFICSSHSA-N |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)

![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)